4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2-anilino-1,3-thiazole-4-carbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-12-8-18(7-6-15-12)13(20)11-9-21-14(17-11)16-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPAIFHMEOYLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one involves multiple steps, typically starting with the preparation of the thiazole ring. One common method involves the reaction of α-halogenated ketones with thiosemicarbazides under reflux conditions . The resulting intermediate can then be further reacted with piperazinone derivatives to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenylamino group, leading to the formation of various derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one":
Synthesis and Properties
The synthesis of 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one involves multiple steps, typically starting with the preparation of the thiazole ring.
Thiazoles in Pharmaceuticals
Thiazoles and their derivatives have a wide range of applications in medicinal chemistry . Some examples include:
- Anticonvulsant Activity: Thiazole derivatives have demonstrated anticonvulsant properties . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant activity in studies .
- Antitumor Activity: Thiazole-integrated pyridine derivatives have shown antitumor activity against various cancer cell lines . One compound, 23 , exhibited better anti-breast cancer efficacy than 5-fluorouracil in tests .
- Anti-tubercular Action: Certain thiazole derivatives exhibit anti-tubercular action . Compound 53 showed excellent anti-tubercular action with a minimum inhibitory concentration (MIC) of 0.09 µg/mL .
- CDK Inhibitors: Thiazole derivatives are being researched as inhibitors of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . Some 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have shown to be potent and selective inhibitors of CDK4 and CDK6 .
Thiazoles in Cosmetics
Polymers are a major class of ingredients in cosmetics, used as film formers, fixatives, rheology modifiers, emulsifiers, and more . Polymers with thermal and chemo-sensitive properties are used in cosmetics . Natural polymers are particularly relevant due to their biocompatibility and safety .
Mechanism of Action
The mechanism of action of 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one, differing in substituents and functional groups:
4-[(4-Methoxyphenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one (CAS: 1025387-35-2)
- Molecular Formula : C₂₄H₂₈N₄O₄
- Key Features: A methoxyphenyl carbonyl group replaces the phenylamino thiazole moiety. Higher molecular weight (436.5 g/mol) may reduce blood-brain barrier permeability compared to the target compound .
1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone
- Molecular Formula: Not explicitly stated (estimated C₂₁H₂₂N₄OS₂).
- Key Features: Thioether-linked pyridylmethyl group introduces sulfur-mediated metabolic stability.
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one (CAS: 2310140-79-3)
- Molecular Formula : C₁₆H₁₄F₂N₄O₂S
- Key Features :
4-(2-Pyridinyl)piperazinomethanone (GNF-PF-331)
- Molecular Formula : C₁₄H₁₃N₃OS
- Lower molecular weight (335.28 g/mol) suggests improved solubility in aqueous media .
Comparative Data Table
Research Findings and Trends
Impact of Fluorination : Fluorinated analogues (e.g., CAS 2310140-79-3) exhibit increased metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity .
Role of Heterocycles : Thiazole (target compound) and thienyl (GNF-PF-331) rings influence electronic distribution, with thienyl offering greater aromatic diversity but reduced hydrogen-bonding capacity .
Biological Activity
The compound 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one is , with a molecular weight of approximately 272.31 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
- Inhibition of CDK9 : Research indicates that thiazole derivatives can inhibit cyclin-dependent kinase 9 (CDK9), a crucial regulator in transcriptional control. This inhibition leads to reduced levels of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
- Antimicrobial Activity : Some studies have reported that thiazole derivatives exhibit antimicrobial properties. However, specific data on the antimicrobial efficacy of 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one remains limited, necessitating further investigation .
- Anticonvulsant Properties : Thiazole-containing compounds have shown promise in anticonvulsant activity. For instance, related compounds have been evaluated for their ability to protect against seizures in animal models, indicating potential therapeutic applications in epilepsy .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on thiazole derivatives demonstrated that compounds with structural similarities to 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one effectively inhibited cellular proliferation in various cancer cell lines through CDK9 inhibition. This suggests that the compound may possess similar anticancer properties, warranting further exploration through in vitro and in vivo studies .
Case Study: Anticonvulsant Activity
In a comparative study of thiazole derivatives, certain analogues exhibited significant anticonvulsant effects in electroshock seizure tests. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance protective efficacy against seizures .
Q & A
Q. How can cheminformatics tools accelerate the discovery of derivatives with enhanced pharmacological properties?
- Methodological Answer : Leverage structure-activity relationship (SAR) databases to prioritize substituents for functionalization. Virtual screening of derivative libraries against target protein structures (e.g., molecular docking) can identify high-potential candidates. Synthetic feasibility filters (e.g., retrosynthetic algorithms) ensure tractability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
